CXCR2 antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR2 antagonist 3 is a potent antagonist of the CXC chemokine receptor 2 (CXCR2). This compound demonstrates significant inhibitory effects on neutrophil infiltration and has shown promise in various therapeutic applications, particularly in the fields of inflammation and oncology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR2 antagonist 3 involves multiple steps, including the formation of benzocyclic sulfone derivatives. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols, with optimization for large-scale production to ensure high yield and purity .
化学反应分析
Types of Reactions
CXCR2 antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties .
科学研究应用
CXCR2 antagonist 3 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Autoimmune Diseases: The compound’s ability to modulate immune responses makes it a candidate for treating autoimmune conditions like rheumatoid arthritis and psoriasis.
Neurodegenerative Diseases: Research suggests that this compound may have potential in treating neurodegenerative diseases by modulating inflammatory pathways.
作用机制
CXCR2 antagonist 3 exerts its effects by binding to the CXCR2 receptor, thereby inhibiting the receptor’s interaction with its ligands, such as CXCL8. This inhibition prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, migration, and survival . By blocking these pathways, this compound reduces neutrophil activation and infiltration, leading to its anti-inflammatory and anti-tumor effects .
相似化合物的比较
Similar Compounds
Some similar compounds to CXCR2 antagonist 3 include:
Navarixin (SCH-527123): A dual CXCR1/CXCR2 antagonist that has shown efficacy in inhibiting melanoma cell proliferation and migration.
AZ10397767: A thiazolopyrimidine-based inhibitor for both CXCR2 and CCR2.
Uniqueness
This compound is unique due to its potent inhibitory effects on CXCR2 with double-digit nanomolar potencies. It significantly reduces neutrophil infiltration and enhances the infiltration of CD3+ T lymphocytes into tumor tissues, making it a promising candidate for cancer immunotherapy .
属性
分子式 |
C17H15FN2O4S |
---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
1-(3-fluoro-2-methylphenyl)-3-(8-hydroxy-1,1-dioxo-2H-thiochromen-7-yl)urea |
InChI |
InChI=1S/C17H15FN2O4S/c1-10-12(18)5-2-6-13(10)19-17(22)20-14-8-7-11-4-3-9-25(23,24)16(11)15(14)21/h2-8,21H,9H2,1H3,(H2,19,20,22) |
InChI 键 |
HOMDQIYPTGGKMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C3=C(C=CCS3(=O)=O)C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。